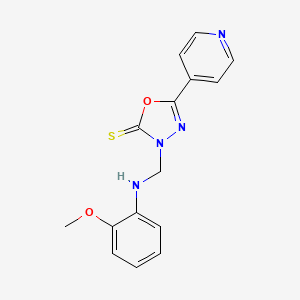

1,3,4-Oxadiazole-2(3H)-thione, 3-(((2-methoxyphenyl)amino)methyl)-5-(4-pyridinyl)-

Description

The compound 1,3,4-Oxadiazole-2(3H)-thione, 3-(((2-methoxyphenyl)amino)methyl)-5-(4-pyridinyl)- belongs to the 1,3,4-oxadiazole-2(3H)-thione class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and a thione group. This compound is synthesized via Mannich reactions, where formaldehyde mediates the coupling of an amine (2-methoxyaniline) to the oxadiazole-thione scaffold . The 4-pyridinyl substituent at position 5 and the 2-methoxyphenylaminomethyl group at position 3 define its structural uniqueness. These substituents are critical for modulating biological activities, including cytotoxicity, antimicrobial effects, and enzyme inhibition .

Properties

CAS No. |

84249-75-2 |

|---|---|

Molecular Formula |

C15H14N4O2S |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

3-[(2-methoxyanilino)methyl]-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione |

InChI |

InChI=1S/C15H14N4O2S/c1-20-13-5-3-2-4-12(13)17-10-19-15(22)21-14(18-19)11-6-8-16-9-7-11/h2-9,17H,10H2,1H3 |

InChI Key |

BIOVDCNBIAHGEN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NCN2C(=S)OC(=N2)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Key Reaction Steps:

- Formation of Acyl Hydrazide: Starting from the corresponding aromatic or heteroaromatic carboxylic acid, the acid is converted to its hydrazide derivative.

- Reaction with Carbon Disulfide: The acyl hydrazide reacts with carbon disulfide in an alcoholic alkaline medium (e.g., ethanol with KOH) at low temperature (0 °C) to form a dithiocarbazate intermediate.

- Cyclization and Ring Closure: Upon acidification (e.g., with 2M HCl), the intermediate undergoes cyclization to form the 1,3,4-oxadiazole-2-thione ring.

This general method is favored for its high yield, operational simplicity, and the ability to introduce diverse substituents at the 5-position of the oxadiazole ring.

Specific Preparation of 3-(((2-methoxyphenyl)amino)methyl)-5-(4-pyridinyl)-1,3,4-Oxadiazole-2(3H)-thione

The target compound features a 3-substituted amino methyl group derived from 2-methoxyaniline and a 5-substituted 4-pyridinyl group on the oxadiazole-2-thione core. The preparation involves the following detailed steps:

Synthesis of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thione Core

- Starting Material: 4-pyridinecarboxylic acid or its hydrazide derivative is used as the precursor.

- Cyclization with Carbon Disulfide: The hydrazide reacts with carbon disulfide in the presence of potassium hydroxide in ethanol at 0 °C, followed by refluxing for several hours (typically 8 h) to form the 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thione intermediate.

Alternative and Advanced Synthetic Approaches

Several advanced methods have been reported to improve yield, reduce reaction time, and enhance environmental safety:

- Use of Dehydrating Agents: Cyclodehydration of diacylhydrazines using reagents such as phosphorus oxychloride, thionyl chloride, or carbodiimide derivatives (e.g., EDC) can facilitate ring closure to form oxadiazoles efficiently.

- Microwave-Assisted Synthesis: Microwave irradiation in solvent-free conditions with silica-supported dichlorophosphate has been employed to accelerate the cyclization process, yielding 2,5-disubstituted oxadiazoles with minimal environmental impact.

- Oxidative Cyclization: Oxidative cyclization of thiosemicarbazides or semicarbazones using iodine or bromine in alkaline or acidic media provides an alternative route to 2-amino-1,3,4-oxadiazole derivatives, which can be further functionalized.

- One-Pot Synthesis: One-pot methods involving amino acid hydrazides and isoselenocyanato esters have been reported for related oxadiazole derivatives, offering high yields and operational simplicity.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The reaction of acyl hydrazides with carbon disulfide under alkaline conditions is a cornerstone in synthesizing 1,3,4-oxadiazole-2-thione derivatives, providing high yields and structural versatility.

- The Mannich reaction is a reliable method to introduce the 3-substituted aminomethyl group, crucial for the biological activity of the compound.

- Use of modern dehydrating agents and microwave-assisted synthesis can significantly reduce reaction times and improve environmental profiles without compromising yields.

- The tautomerism between thiol and thione forms in these compounds is well-documented and can influence their chemical behavior and biological activity.

- The presence of methoxyphenyl and pyridinyl substituents enhances the pharmacological potential, making the synthetic route's selectivity and efficiency critical for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:

Oxidation: Conversion to oxadiazole-2-oxide derivatives.

Reduction: Reduction of the thione group to a thiol or other reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions at the oxadiazole ring or the attached functional groups.

Common Reagents and Conditions

Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Using nucleophiles or electrophiles under appropriate conditions, such as basic or acidic environments.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole-2-oxide derivatives, while substitution reactions could introduce various functional groups at specific positions on the oxadiazole ring.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. For instance:

- Mechanism-Based Approaches : Recent reviews have summarized the mechanisms by which 1,3,4-oxadiazoles exert anticancer effects. These compounds often inhibit specific enzymes involved in cancer progression, such as thymidine phosphorylase. For example, derivatives synthesized by Taha et al. demonstrated significantly higher thymidine phosphorylase inhibitory activities compared to standard drugs like adriamycin .

- Cell Line Studies : Various derivatives have been tested against different cancer cell lines. Notably, compounds with oxadiazole structures exhibited promising activity against breast cancer (MCF-7) and leukemia cell lines (CCRF-CEM, K-562). Some derivatives showed potency levels exceeding that of established chemotherapeutics .

Antimicrobial Activity

The antimicrobial properties of 1,3,4-oxadiazole derivatives are well-documented:

- Bacterial Inhibition : Studies indicate that these compounds possess significant antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Mycobacterium tuberculosis. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like isoniazid .

- Antifungal and Antiparasitic Effects : In addition to antibacterial properties, oxadiazole derivatives have shown antifungal activity against species like Aspergillus fumigatus and antimalarial effects comparable to chloroquine against Plasmodium falciparum. These findings suggest a broad spectrum of activity that could be harnessed in treating infections resistant to conventional therapies .

Structural Insights

The structural characteristics of 1,3,4-oxadiazole derivatives contribute significantly to their biological activities:

- Crystal Structure Analysis : The crystal structure of the compound reveals a V-shaped configuration with specific dihedral angles between the rings involved. Such conformational details can influence the interaction of the compound with biological targets .

Summary of Findings

The following table summarizes key findings related to the applications of 1,3,4-oxadiazole derivatives:

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives would depend on their specific biological activity. Generally, these compounds might interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Cytotoxic Activity Comparison

The 4-pyridinyl group in the target compound is analogous to 4-methoxyphenyl or quinolin-2-yl substituents in other oxadiazole derivatives. Below is a comparison of cytotoxic activities:

Key Findings :

- The quinolin-2-yl derivative showed superior telomerase inhibition (IC50 = 0.8 µM) compared to pyridinyl analogs, likely due to enhanced π-π stacking with telomerase DNA.

- 4-Methoxyphenyl derivatives exhibit cytotoxicity via apoptosis induction, with IC50 values < 2 µM in mammary carcinoma models .

Antimicrobial Activity Comparison

The 2-methoxyphenylaminomethyl group in the target compound resembles 3,4-dimethoxyphenyl or phenylaminomethyl substituents in antimicrobial oxadiazole derivatives:

Key Findings :

Anti-Proliferative Activity Comparison

Anti-proliferative effects are influenced by substituents at position 5:

Key Findings :

- Halogenated aryl groups (e.g., 3,4-dichlorophenyl) improve anti-proliferative activity against colorectal cancer (GI50 = 12–25 µM) .

- The 4-pyridinyl group’s basic nitrogen may enhance membrane permeability, but experimental validation is required.

Structure-Activity Relationship (SAR) Analysis

Position 5 Substituents: Pyridinyl and quinolin-2-yl groups enhance telomerase inhibition and cytotoxicity . Halogenated aryl groups (e.g., 3,4-dichlorophenyl) improve antimicrobial and anti-proliferative activities . Methoxyaryl groups (e.g., 4-methoxyphenyl) balance solubility and cytotoxicity .

Position 3 Substituents: Piperazinyl and piperidine groups improve antimicrobial activity via hydrogen bonding with bacterial enzymes . Arylaminomethyl groups (e.g., 2-methoxyphenyl) may enhance selectivity for cancer cells by interacting with tyrosine kinases .

Biological Activity

1,3,4-Oxadiazoles are a prominent class of heterocyclic compounds known for their diverse biological activities. The specific compound 1,3,4-Oxadiazole-2(3H)-thione, 3-(((2-methoxyphenyl)amino)methyl)-5-(4-pyridinyl)- has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. This article reviews the biological activities associated with this compound, supported by empirical data and case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Oxadiazole ring : Contributes to its biological activity.

- Thione group : Enhances lipophilicity and cellular permeability.

- Pyridine and methoxyphenyl moieties : Potentially increase interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:

| Bacterial Strain | Activity Observed |

|---|---|

| Bacillus cereus | Strong |

| Bacillus thuringiensis | Moderate |

| Escherichia coli | Moderate |

| Staphylococcus aureus | Strong |

Studies have shown that these compounds are generally more effective against Gram-positive bacteria compared to Gram-negative species . The presence of the thione group is believed to enhance the overall antimicrobial efficacy by improving membrane permeability.

Anticancer Activity

The anticancer potential of this oxadiazole derivative has been explored through various assays:

-

Cell Lines Tested :

- HCT116 (colon cancer)

- MCF7 (breast cancer)

- HUH7 (liver cancer)

-

Results :

- The compound demonstrated notable cytotoxic effects with IC50 values ranging from 5.78 µM to 47.15 µM across different cell lines .

- Mechanistic studies suggest that the compound may inhibit critical enzymes involved in DNA synthesis such as thymidylate synthase (TS), which is essential for cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Targeting enzymes like TS, HDAC, and telomerase which are crucial for cancer cell survival.

- Intermolecular Interactions : Molecular docking studies indicate favorable binding orientations at active sites of drug targets, enhancing the efficacy of the compound .

Case Studies

Several studies have highlighted the dual action of oxadiazole derivatives in both antimicrobial and anticancer applications:

- Study 1 : A series of oxadiazole derivatives showed significant inhibition against Mycobacterium bovis, indicating potential use in tuberculosis treatment .

- Study 2 : Compounds synthesized with a similar scaffold demonstrated anti-inflammatory properties alongside their antimicrobial and anticancer activities, suggesting a multifaceted therapeutic profile .

Q & A

How can researchers optimize alkylation reactions for 1,3,4-oxadiazole-2(3H)-thione derivatives to improve yields?

Alkylation of the thione sulfur atom often faces challenges such as low yields due to competing cyclization or steric hindrance. Key strategies include:

- Catalytic Systems : Use crown ethers (e.g., 18-crown-6) or phase-transfer catalysts (e.g., Bu₄NBr) to enhance reactivity in aprotic solvents like dioxane .

- Base Selection : Alkylation with secondary halides (e.g., isopropyl iodide) requires strong bases like KOH, but yields may remain moderate (~25–40%) due to side reactions .

- Temperature Control : Cyclization of intermediates can dominate at elevated temperatures; room-temperature conditions may favor alkylation .

What methodologies are robust for evaluating the antimicrobial activity of 1,3,4-oxadiazole derivatives?

- Serial Dilution Technique : Used to determine minimum inhibitory concentrations (MICs) against pathogens like M. tuberculosis H37Rv or S. aureus. For example, twofold serial dilution in liquid media quantifies tuberculostatic activity .

- Comparative Screening : Test derivatives against reference drugs (e.g., nitrofurazone) to benchmark efficacy. Substituents like 4-chloroaryloxymethyl groups correlate with enhanced antibacterial activity .

How can mechanistic insights into antiproliferative activity be gained for these compounds?

- IC₅₀ Determination : Use Sulfo-Rodamine B (SRB) assays on cancer cell lines (e.g., HT29, MCF7) to quantify cytotoxicity. Linear regression analysis (via GraphPad Prism) calculates dose-response curves .

- Molecular Docking : Study interactions with targets like topoisomerase IIα or glycogen synthase kinase-3β to identify binding modes. For example, pyridinyl and methoxyphenyl groups may enhance affinity for kinase pockets .

What analytical techniques confirm the structural integrity of synthesized derivatives?

- Spectroscopic Methods :

- ¹H/¹³C NMR : Identifies substituent patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .

- IR Spectroscopy : Confirms thione (C=S) stretches near 1200–1250 cm⁻¹ .

- Chromatography : Thin-layer chromatography (TLC) with methanol:chloroform (2:8) ensures purity .

How do substituents influence the bioactivity of 1,3,4-oxadiazole-2(3H)-thione derivatives?

- Electron-Withdrawing Groups : Nitro or chloro substituents enhance antimicrobial activity by increasing membrane permeability .

- Aromatic Moieties : Pyridinyl and quinolinyl groups improve anticancer activity via π-π stacking with DNA or enzymes .

- Mannich Bases : N-Mannich derivatives (e.g., 3,4-dimethoxyphenyl) show dual antifungal and antiproliferative effects .

How should researchers address contradictions in biological activity data across studies?

- Strain-Specific Variability : M. tuberculosis strain 210 (drug-resistant) may show lower sensitivity than H37Rv .

- Assay Conditions : Discrepancies in IC₅₀ values may arise from differences in cell line passage numbers or incubation times. Standardize protocols using CLSI guidelines .

What role does molecular docking play in rational drug design for these compounds?

Docking predicts binding poses to prioritize synthesis. For example:

- Quinoline Derivatives : Exhibit hydrogen bonding with topoisomerase IIα’s ATP-binding domain .

- Pyridinyl-Thione Motifs : Show hydrophobic interactions with kinase active sites .

How are QSAR models applied to optimize anticancer activity?

- Descriptor Selection : Use topological indices (e.g., Wiener index) and logP to correlate hydrophobicity with HT29 cell line activity .

- Regression Analysis : Linear models identify substituents (e.g., 4-methylphenyl) that enhance cytotoxicity (IC₅₀ < 2 µM) .

What strategies mitigate unexpected cyclization during synthesis?

- Intermediate Stabilization : Protect thione sulfur with trityl groups before alkylation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) suppress cyclization compared to ethanol .

How can advanced derivatives be designed to enhance antiviral or dual-action profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.